molecular formula C₆H₁₀N₂O₄ B1140192 D-beta-Imidazolelactic Acid, Monohydrate CAS No. 1246814-96-9

D-beta-Imidazolelactic Acid, Monohydrate

Cat. No. B1140192
CAS RN: 1246814-96-9
M. Wt: 174.16
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to D-beta-Imidazolelactic Acid often involves complex reactions that yield imidazole derivatives. For instance, the chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide, a related compound, from 2'-deoxyinosine showcases the intricate processes involved in creating such molecules (Pochet & D'ari, 1990). These syntheses often employ specific reagents and conditions to ensure the successful formation of the target compound.

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including D-beta-Imidazolelactic Acid, is critical for understanding their chemical behavior and potential applications. Studies like the one on the crystal structure of D-amino acid oxidase reveal the importance of molecular architecture in enzymatic activity and substrate interaction (Mattevi et al., 1996). Such analyses provide insights into the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

The chemical properties of D-beta-Imidazolelactic Acid and its derivatives are influenced by their imidazole core. The reactivity and interaction of these compounds with various reagents can lead to a wide range of chemical transformations. For example, the synthesis and metabolism study of a histamine metabolite involving an imidazole compound highlights the diverse chemical reactions these molecules can undergo (Rothschild & Schayer, 1958).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application and handling. Spectrophotometric studies of chelating equilibria of imidazole compounds with various metals provide valuable data on their physical characteristics and how they interact with other substances (Vasić et al., 1992).

Chemical Properties Analysis

The chemical properties analysis of D-beta-Imidazolelactic Acid, Monohydrate, and related compounds involves understanding their reactivity, stability, and potential for forming bonds with other molecules. The study on the efficient synthesis of imidazoline-containing amino acids using bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate illustrates the chemical versatility of imidazole derivatives (You & Kelly, 2004).

Scientific Research Applications

Antioxidant Analysis and Determination

D-beta-Imidazolelactic Acid, Monohydrate, as part of antioxidant studies, contributes significantly to understanding the mechanisms of antioxidant activity and their implications in various fields. The research discusses critical tests used to determine the antioxidant activity and assesses the advantages and disadvantages of these methods. The tests include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays, which are primarily based on chemical reactions and spectrophotometry. The paper emphasizes the importance of combining chemical methods with electrochemical methods to clarify the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Biomaterials and Biocompatibility

Research has delved into the biocompatibility and potential applications of this compound in the field of biomaterials. Studies emphasize its suitability for applications where slow releases of bioactive agents are required, such as in temporally controlled drug delivery systems. The material's intrinsic properties make it desirable for bone fixation devices, as it can mitigate osteopenia associated with stress shielding or additional surgery. However, most standard sterilization techniques are not suitable for these materials, suggesting a need for new standards that account for their special characteristics (Athanasiou, Niederauer, & Agrawal, 1996).

Sustainable Production and Green Chemistry

The biotechnological production of lactic acid, a component in this compound, is gaining interest due to its environmental friendliness and use of renewable resources. The paper reviews the metrics relevant to developing cost-effective and sustainable processes for lactic acid production, focusing on material efficiency, total energy efficiency, economic added value, and land use. It highlights the economic and energy efficiency benefits of biological conversion of wheat biomass to lactic acid compared to chemical synthesis. The paper also discusses the importance of lactic acid for polylactic acid (PLA) production, emphasizing its non-toxic nature for food packaging applications (Juodeikiene et al., 2015).

Enzyme Inhibition and Disease Management

The compound has been examined for its role in enzyme inhibition and its potential in managing diseases like diabetes. The paper discusses the use of network pharmacology to study the bioactive compounds and action mechanisms of natural products, including this compound, for the treatment of diabetes mellitus. The review highlights different bioactive constituents, related databases, and applications in investigating the treatment of type 2 diabetes mellitus, emphasizing the importance of a holistic approach to drug discovery (Li et al., 2017).

properties

IUPAC Name

(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUYTQBGWOQLKC-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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